Cas no 220283-76-1 ((R)-2-Amino-5-(4-chlorophenyl)pentanoic acid)

(R)-2-アミノ-5-(4-クロロフェニル)ペンタン酸は、キラルな非天然アミノ酸の一種であり、医薬品中間体や生化学研究において重要な役割を果たします。この化合物は、(R)-エナンチオマーとして高い立体選択性を有し、酵素阻害剤やペプチド修飾の構築ブロックとして利用可能です。4-クロロフェニル基が導入された特異的な構造は、標的タンパク質との親和性向上に寄与し、創薬研究におけるリード化合物の最適化に有用です。高い純度(通常98%以上)と安定性を備えており、有機合成や構造活性相関研究に適しています。特に中枢神経系関連の薬理試験において、分子設計の柔軟性を提供する点が特徴です。

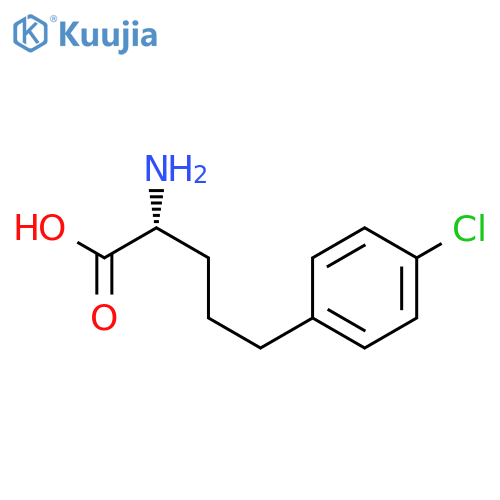

220283-76-1 structure

商品名:(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

CAS番号:220283-76-1

MF:C11H14ClNO2

メガワット:227.687362194061

MDL:MFCD23164260

CID:5303487

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

- (2R)-2-amino-5-(4-chlorophenyl)pentanoic acid

-

- MDL: MFCD23164260

- インチ: 1S/C11H14ClNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m1/s1

- InChIKey: JWFHIBQJYLHPGI-SNVBAGLBSA-N

- ほほえんだ: C(O)(=O)[C@H](N)CCCC1=CC=C(Cl)C=C1

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | P39638-250MG |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 95% | 250MG |

$405 | 2023-09-15 | |

| Aaron | AR01JNFE-250mg |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 97% | 250mg |

$318.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504201-1g |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 95% | 1g |

¥8035 | 2023-04-06 | |

| Advanced ChemBlocks | P39638-1G |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 95% | 1G |

$945 | 2023-09-15 | |

| Advanced ChemBlocks | P39638-100MG |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 95% | 100MG |

$255 | 2023-09-15 | |

| Aaron | AR01JNFE-500mg |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 97% | 500mg |

$491.00 | 2023-12-15 | |

| 1PlusChem | 1P01JN72-250mg |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 97% | 250mg |

$278.00 | 2023-12-18 | |

| 1PlusChem | 1P01JN72-500mg |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid |

220283-76-1 | 97% | 500mg |

$433.00 | 2023-12-18 |

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

220283-76-1 ((R)-2-Amino-5-(4-chlorophenyl)pentanoic acid) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量